(S,R,S)-Ahpc-peg5-cooh, a compound belonging to the family of PROteolysis TArgeting Chimeras (PROTACs), is a significant building block in the synthesis of targeted protein degraders. This compound integrates a specific ligand that binds to target proteins with a poly(ethylene glycol) (PEG) linker and a carboxylic acid functional group, facilitating the conjugation with other molecules to enhance solubility and bioavailability. The classification of this compound falls under chemical entities designed for selective protein degradation, particularly in therapeutic applications in oncology and other diseases.
(S,R,S)-Ahpc-peg5-cooh is synthesized as part of research efforts focused on developing novel therapeutic strategies that leverage the body's ubiquitin-proteasome system for targeted protein degradation. Its classification as a PROTAC component places it within the realm of innovative drug development aimed at addressing previously "undruggable" targets in various diseases, including cancers and neurodegenerative disorders .
The synthesis of (S,R,S)-Ahpc-peg5-cooh generally involves several key steps:
The molecular structure of (S,R,S)-Ahpc-peg5-cooh can be characterized by its specific stereochemistry and functional groups:
The molecular formula and specific structural data can be obtained from chemical databases or supplier catalogs, indicating its molecular weight and potential interactions with biological targets .
(S,R,S)-Ahpc-peg5-cooh participates in several chemical reactions crucial for its application in drug development:
The mechanism of action for (S,R,S)-Ahpc-peg5-cooh as part of a PROTAC involves several critical steps:
This catalytic cycle allows PROTACs to degrade multiple copies of target proteins after a single binding event, enhancing their therapeutic potential .
(S,R,S)-Ahpc-peg5-cooh exhibits several notable physical and chemical properties:
The primary applications of (S,R,S)-Ahpc-peg5-cooh revolve around its use in drug development:
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system (UPS) to degrade disease-relevant proteins. Unlike traditional inhibitors that block protein activity, PROTACs catalyze the destruction of target proteins through a ternary complex involving an E3 ubiquitin ligase and the protein of interest (POI). The heterobifunctional molecule (S,R,S)-AHPC-PEG5-COOH exemplifies this strategy, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand linked via a pentaethylene glycol (PEG5) spacer to a terminal carboxylic acid group for POI ligand conjugation. This compound’s design leverages decades of research into E3 ligase biochemistry, linker optimization, and structural biology to enable precise degradation of challenging therapeutic targets.
E3 ubiquitin ligases are the substrate-recognition components of the UPS, determining specificity for ubiquitination. Over 600 human E3 ligases exist, yet fewer than 10 have been harnessed for PROTAC design due to ligand availability challenges [6]. VHL, a Cullin-RING E3 ligase, is among the most clinically validated due to its:
(S,R,S)-AHPC-PEG5-COOH exploits VHL’s biological role by incorporating the high-affinity ligand (S,R,S)-AHPC (also known as VH032). This enables the formation of a productive ternary complex (POI-PROTAC-VHL), positioning lysine residues of the POI within optimal proximity for ubiquitin transfer [1] [8].
Table 1: Key E3 Ligases in PROTAC Development
E3 Ligase | Ligand Examples | Clinical Stage | Key Advantages |
---|---|---|---|
VHL | (S,R,S)-AHPC | Phase I/II (e.g., DT2216) | Tissue-specific expression; avoids CRBN resistance |
CRBN | Pomalidomide | Phase III (e.g., ARV-471) | High brain penetration |
MDM2 | Nutlin-3a | Preclinical | p53 stabilization synergy |
IAP | Bestatin analogues | Preclinical | Apoptosis induction |
The efficacy of (S,R,S)-AHPC-PEG5-COOH hinges on the stereochemically precise VHL ligand (S,R,S)-AHPC, which evolved from early peptidic inhibitors to non-peptidic, drug-like compounds:
The terminal carboxylic acid of (S,R,S)-AHPC provides a synthetic handle for linker attachment. Studies show that:
Table 2: Evolution of VHL Ligands for PROTACs
Ligand Generation | Representative Compound | Kd (nM) | Key Innovations |
---|---|---|---|
Peptidic (1st gen) | ALAPYIP peptide | >10,000 | HIF-1α mimic; poor permeability |
Peptidomimetic (2nd gen) | VH032 | 185 | Hydroxyproline core; LHS exit vector |
Optimized (3rd gen) | (S,R,S)-AHPC (VH101) | 80 | Fluorocyclopropyl capping |
Conjugated (4th gen) | (S,R,S)-AHPC-PEG5-COOH | 90–110 | PEG5 spacer; terminal carboxyl for POI ligation |
Linkers are not mere connectors but dynamic modulators of PROTAC efficacy. The PEG5 spacer in (S,R,S)-AHPC-PEG5-COOH addresses historical limitations of early PROTACs:
Recent studies reveal PEG5’s role in:
The -COOH group enables diverse conjugation strategies:
Table 3: Comparison of Linker Chemistries in PROTACs
Linker Type | Example | Degradation Efficiency (DC50) | Key Limitations |
---|---|---|---|
Alkyl | -(CH2)8- | 100–500 nM | Hydrophobic aggregation |
PEG | -PEG5- | 1–50 nM | Enhanced solubility; reduced crystallinity |
Piperazine | -piperazine- | 10–100 nM | Rigidity limits conformational sampling |
Aryl | -Ph- | 50–200 nM | Cellular toxicity risks |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1